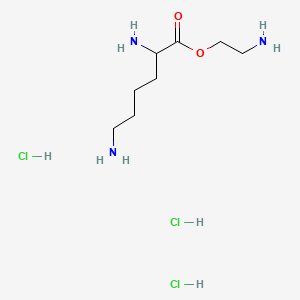
2-Aminoethyl L-lysine trihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Aminoethyl L-lysine trihydrochloride is represented by the formula C8H22Cl3N3O2. Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-Aminoethyl L-lysine trihydrochloride are not detailed in the search results, it’s worth noting that similar compounds, such as L-lysine, have been studied extensively. For instance, L-lysine can react with anhydride in a nucleophilic substitution reaction (acylation) .Physical And Chemical Properties Analysis
2-Aminoethyl L-lysine trihydrochloride is a stable, water-soluble compound. Its molecular weight is 298.6 g/mol.Wissenschaftliche Forschungsanwendungen
However, there is a similar compound known as ε-poly-L-lysine (ε-PL) which is a naturally occurring poly(amino acid) of varying polymerization degree . It possesses excellent antimicrobial activity and has been widely used in food and pharmaceutical industries .
- ε-PL is used as a preservative due to its excellent antimicrobial activity .
- It is soluble, biodegradable, edible, and non-toxic to humans and the environment .
- It was first approved as a natural food preservative by the Ministry of Health, Labour and Welfare in Japan .
- ε-PL is used as a drug carrier .
- It exhibits excellent endotoxin-selective removal and antiobesity properties, improves cell adhesion, inhibits pancreatic lipase activity, and prevents oral bacterial toxin production .
Food and Cosmetics Industries
Medicine
Gene Therapy
- Thanks to its antifungal and antibacterial properties, ε-PLL is used to develop biomaterials in a broad range of applications .
- These applications include drug delivery, wound healing, or antimicrobial coatings .
- ε-PL is used in the discovery of wild strains and development of high-producing strains .
- It is also used in process engineering approaches for improving production, including optimization of environmental conditions and utilization of industrial waste .
Biomaterials Development
Industrial Biotechnology
Daily Necessities
- ε-PL is used in biotechnology . It is used in the discovery of wild strains and development of high-producing strains . It is also used in process engineering approaches for improving production, including optimization of environmental conditions and utilization of industrial waste .
Chemical Industry
Pharmaceutical Industry
Biotechnology
Clinical Chemistry
Zukünftige Richtungen
Microbial ε-poly-L-lysine (ε-PL), a homopolymer consisting of 25–35 L-lysine residues, has been widely used in food and pharmaceutical industries due to its excellent antimicrobial activity . This suggests potential future directions for the use of 2-Aminoethyl L-lysine trihydrochloride in similar applications.
Eigenschaften
IUPAC Name |
2-aminoethyl 2,6-diaminohexanoate;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAHFSYUHWBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276117 | |
| Record name | 2-aminoethyl lysinate trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl L-lysine trihydrochloride | |
CAS RN |
70198-23-1, 104068-74-8 | |
| Record name | L-Lysine, 2-aminoethyl ester, hydrochloride (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, 2-aminoethyl ester, hydrochloride (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-aminoethyl lysinate trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl L-lysinate trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1617506.png)











